Cas no 1523617-94-8 (2-azaspiro[3.4]octane hemioxalate)
![2-azaspiro[3.4]octane hemioxalate structure](https://ja.kuujia.com/scimg/cas/1523617-94-8x500.png)
2-azaspiro[3.4]octane hemioxalate 化学的及び物理的性質
名前と識別子
-
- 2-Azaspiro[3.4]octane oxalate(2:1)
- 2-azaspiro[3.4]octane hemioxalate
- SB21685
- 2-Azaspiro[3.4]octaneoxalate(2:1)
- AS-34933
- 1523617-94-8
- 2-azaspiro[3.4]octane;oxalic acid
- bis(2-azaspiro[3.4]octane) oxalate
- CS-0052030
- 2-Aza-spiro[3.4]octane hemioxalate
- MFCD27988100
- AKOS025291314
- YKC61794
- SY098082
-
- MDL: MFCD27988100
- インチ: InChI=1S/2C7H13N.C2H2O4/c2*1-2-4-7(3-1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
- InChIKey: ZFBQBCHFEOUKDG-UHFFFAOYSA-N
- ほほえんだ: C1CCC2(C1)CNC2.C1CCC2(C1)CNC2.C(=O)(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 312.20490738g/mol
- どういたいしつりょう: 312.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.7Ų
2-azaspiro[3.4]octane hemioxalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB454643-500 mg |
2-Azaspiro[3.4]octane hemioxalate; . |
1523617-94-8 | 500mg |
€537.70 | 2023-04-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122670-500mg |
2-Azaspiro[3.4]octane oxalate(2:1) |
1523617-94-8 | 98+% | 500mg |
¥4505 | 2023-04-15 | |
Apollo Scientific | OR55128-1g |
2-Azaspiro[3.4]octane hemioxalate |
1523617-94-8 | 1g |
£680.00 | 2023-09-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010262-01-5G |
2-azaspiro[3.4]octane hemioxalate |
1523617-94-8 | 97% | 5g |
¥ 8,639.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010262-01-10G |
2-azaspiro[3.4]octane hemioxalate |
1523617-94-8 | 97% | 10g |
¥ 13,444.00 | 2023-04-04 | |
abcr | AB454643-1 g |
2-Azaspiro[3.4]octane hemioxalate; . |
1523617-94-8 | 1g |
€784.20 | 2023-04-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122670-1g |
2-Azaspiro[3.4]octane oxalate(2:1) |
1523617-94-8 | 98+% | 1g |
¥5788 | 2023-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-A12064-10g |
2-Aza-spiro[3.4]octane hemioxalate - A12064 |
1523617-94-8 | 10g |
43035.0CNY | 2021-08-03 | ||
A2B Chem LLC | AI37050-500mg |
2-Azaspiro[3.4]octane hemioxalate |
1523617-94-8 | 97.0% | 500mg |
$523.00 | 2024-04-20 | |
eNovation Chemicals LLC | D500058-25g |
2-azaspiro[3.4]octane hemioxalate |
1523617-94-8 | 97% | 25g |
$5055 | 2025-02-20 |
2-azaspiro[3.4]octane hemioxalate 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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9. Book reviews
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
2-azaspiro[3.4]octane hemioxalateに関する追加情報
Comprehensive Overview of 2-Azaspiro[3.4]octane Hemioxalate (CAS No. 1523617-94-8): Properties, Applications, and Industry Insights
The compound 2-azaspiro[3.4]octane hemioxalate (CAS No. 1523617-94-8) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its spirocyclic framework and hemioxalate salt form contribute to its stability and bioavailability, making it a valuable intermediate in modern drug discovery. This article delves into the molecular characteristics, synthetic pathways, and emerging applications of this compound, while addressing frequently searched topics such as "spirocyclic compounds in drug design" and "nitrogen-containing heterocycles."
Chemically, 2-azaspiro[3.4]octane hemioxalate features a bridged bicyclic system with a nitrogen atom at the 2-position, offering two distinct ring conformations that influence its molecular recognition properties. The hemioxalate counterion enhances its crystallinity and solubility profile, a feature often queried in searches like "salt selection for API formulation." Recent studies highlight its role as a versatile scaffold for kinase inhibitors and GPCR modulators, aligning with industry trends toward three-dimensional drug molecules to improve target selectivity.
From a synthetic perspective, the preparation of CAS 1523617-94-8 typically involves [3+2] cycloaddition reactions or ring-closing metathesis, topics frequently explored in "green chemistry approaches to spirocycles" searches. The compound's chiral centers and conformational rigidity make it particularly relevant to current discussions about stereoselective synthesis and fragment-based drug discovery. Analytical data (HPLC purity >98%, characteristic IR absorption at 1700 cm⁻¹ for the oxalate moiety) confirm its utility as a high-quality reference standard.
In pharmaceutical contexts, 2-azaspiro[3.4]octane derivatives are increasingly investigated for CNS applications, reflecting growing public interest in "blood-brain barrier permeable compounds." The hemioxalate form demonstrates improved pharmacokinetics compared to free bases, addressing common formulation challenges noted in "salt vs free base bioavailability" queries. Patent analyses reveal its incorporation in clinical candidates targeting neurological disorders, with particular relevance to allosteric modulation strategies—a hot topic in precision medicine discussions.
Material science applications leverage the compound's hydrogen-bonding capacity (from both the spiroamine and oxalate moieties) for designing supramolecular architectures, connecting to trending searches about "organic crystalline materials." Its thermal stability (decomposition >200°C by TGA) makes it suitable for high-temperature processes, while its logP value of 1.2 suggests balanced lipophilicity—a key parameter in "QSAR modeling" discussions.
Regulatory and safety profiles of 1523617-94-8 comply with standard laboratory chemical guidelines, with SDS data indicating proper handling procedures for powdered crystalline substances. The compound's environmental fate aligns with green chemistry principles, addressing concerns raised in "sustainable pharmaceutical manufacturing" queries. Ongoing research explores its biotransformation pathways, particularly the metabolic stability of the spirocyclic core—a subject of multiple "drug metabolite identification" studies.
The commercial availability of 2-azaspiro[3.4]octane hemioxalate supports its growing adoption, with supply chain analyses showing increased demand from contract research organizations (CROs) engaged in fragment screening libraries. Its pricing reflects the multi-step synthesis complexity, a factor often searched in "cost drivers for specialty chemicals." Analytical method development (e.g., UPLC-UV quantification) for this compound remains an active area, responding to "impurity profiling" requirements in regulatory submissions.
Future directions for CAS 1523617-94-8 research include exploration of its photophysical properties for sensor applications and optimization of continuous flow synthesis methods—topics gaining traction in "process intensification" literature. Its structural features continue to inspire computer-aided drug design (CADD) studies, particularly in conformational analysis of constrained heterocycles, addressing persistent questions about "rigidity vs flexibility in lead optimization."
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